S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate: is a heterocyclic compound that features two pyridine rings connected via a thioester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate typically involves the following steps:
Formation of the thioester linkage: This can be achieved by reacting pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminoethyl pyridine-3-carboxylate under basic conditions to form the thioester linkage.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate can undergo various chemical reactions, including:
Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid, while nucleophilic substitution may involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the specific reagents used.
Scientific Research Applications
S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxylic acid: A precursor in the synthesis of S-{2-[(Pyridine-3-carbonyl)amino]ethyl} pyridine-3-carbothioate.
2-Aminoethyl pyridine-3-carboxylate: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its dual pyridine rings connected via a thioester linkage, which imparts distinct chemical and biological properties compared to its precursors and other similar compounds .
Properties
CAS No. |
51991-25-4 |
---|---|
Molecular Formula |
C14H13N3O2S |
Molecular Weight |
287.34 g/mol |
IUPAC Name |
S-[2-(pyridine-3-carbonylamino)ethyl] pyridine-3-carbothioate |
InChI |
InChI=1S/C14H13N3O2S/c18-13(11-3-1-5-15-9-11)17-7-8-20-14(19)12-4-2-6-16-10-12/h1-6,9-10H,7-8H2,(H,17,18) |
InChI Key |
HETSUJYCHSZERF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCSC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.